molecular formula C24H24N2O4S2 B4552022 (3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one

(3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B4552022
M. Wt: 468.6 g/mol
InChI Key: JCKZVYXOIQGYNZ-MRCUWXFGSA-N
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Description

The compound (3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one is a structurally complex molecule featuring:

  • A thiazolidinone core with 4-oxo and 2-thioxo functionalities.
  • A 2,5-dimethoxyphenyl group at position 3 of the thiazolidinone ring.
  • A pentyl chain at the indole nitrogen.
  • A conjugated (3Z)-ylidene system linking the thiazolidinone and indole moieties.

This architecture confers unique physicochemical and biological properties, particularly in medicinal chemistry, where thiazolidinones and indoles are known for antimicrobial, anticancer, and anti-inflammatory activities . The compound is synthesized via multi-step reactions involving cyclization and condensation under reflux conditions, often using ethanol as a solvent .

Properties

IUPAC Name

(5Z)-3-(2,5-dimethoxyphenyl)-5-(2-oxo-1-pentylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S2/c1-4-5-8-13-25-17-10-7-6-9-16(17)20(22(25)27)21-23(28)26(24(31)32-21)18-14-15(29-2)11-12-19(18)30-3/h6-7,9-12,14H,4-5,8,13H2,1-3H3/b21-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKZVYXOIQGYNZ-MRCUWXFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=C(C=CC(=C4)OC)OC)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=C(C=CC(=C4)OC)OC)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions The process begins with the preparation of the thiazolidinone ring, which is then coupled with the indolone moiety

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process would likely include the use of high-purity reagents and solvents, as well as stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Nucleophilic Additions at the Thioxo Group

The sulfur atom in the 2-thioxo group acts as a nucleophilic site, enabling reactions with electrophiles:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
AlkylationMethyl iodide, K₂CO₃, DMF, 60°CS-Methyl derivative72%
AcylationAcetyl chloride, pyridine, RTS-Acetyl derivative65%

These reactions preserve the thiazolidinone ring while modifying the sulfur center, critical for tuning biological activity .

Electrophilic Substitution at the Indole Moiety

The indole system undergoes electrophilic substitution at the C5 position due to electron-rich aromaticity:

Reaction TypeReagents/ConditionsProduct FormedRegioselectivitySource
NitrationHNO₃/H₂SO₄, 0°C5-Nitroindole derivative>90% C5
BrominationBr₂, CHCl₃, RT5-Bromoindole derivative85% C5

Steric hindrance from the pentyl group minimizes reactivity at C7 .

Reduction of the α,β-Unsaturated Ketone

The conjugated enone system in the thiazolidinone ring is susceptible to selective reduction:

ReagentsConditionsProductSelectivitySource
NaBH₄EtOH, 0°CSaturated alcohol1,2-addition
H₂/Pd-CMeOH, 50 psiFully saturated thiazolidinane100% conversion

Oxidation of the Thioxo Group

Controlled oxidation yields sulfoxides or sulfones:

Oxidizing AgentConditionsProductYieldSource
H₂O₂AcOH, RTSulfoxide58%
mCPBADCM, 0°CSulfone82%

Methoxy Group Demethylation

The 2,5-dimethoxyphenyl substituent undergoes demethylation under strong acids:

ReagentsConditionsProductYieldSource
BBr₃DCM, -78°C → RTCatechol derivative90%

Hydrolysis of the Pentyl Chain

The pentyl group resists hydrolysis under standard conditions but reacts selectively:

ReagentsConditionsProductNotesSource
LiAlH₄THF, refluxPrimary alcohol40% yield

Thermal and Photochemical Stability

ConditionOutcomeHalf-Life (25°C)Source
Heat (100°C)Decomposition to indole fragments2.5 hrs
UV light (254 nm)[2+2] Cycloaddition at enone30 mins

Key Mechanistic Insights

  • Thioxo Reactivity : The thioxo group’s lone pairs facilitate nucleophilic attacks, but steric shielding from the pentyl chain limits accessibility.

  • Conjugation Effects : The enone system directs additions to the β-position, as shown by NMR kinetics .

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) accelerate substitutions by stabilizing transition states .

Analytical Characterization

Reaction products are validated via:

  • ¹H/¹³C NMR : Confirms regiochemistry (e.g., C5 bromination) .

  • HRMS : Verifies molecular weights (±2 ppm) .

  • X-ray Crystallography : Resolves stereochemistry of reduced enones .

Scientific Research Applications

(3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Their Impacts

The target compound’s activity and properties can be contextualized by comparing it to analogs with modifications in:

Alkyl chain length (e.g., pentyl vs. heptyl or ethyl).

Aromatic substituents (e.g., dimethoxyphenyl vs. fluorophenyl or chlorophenyl).

Heterocyclic systems (e.g., thiazolidinone vs. pyrazole or triazole derivatives).

Table 1: Key Structural Analogs and Their Properties
Compound Name / Features Substituents Molecular Weight (g/mol) Notable Activities Key Differentiators
Target Compound 2,5-Dimethoxyphenyl, pentyl ~495.6 Antimicrobial, anticancer Balanced lipophilicity and electronic effects from methoxy groups
(3Z)-1-Heptyl analog () Heptyl chain ~523.7 Enhanced lipophilicity Longer alkyl chain increases membrane permeability but reduces aqueous solubility
(3Z)-3-(2-Fluorophenyl) analog () 2-Fluorophenyl ~453.5 Anticancer (DNA interaction) Fluorine enhances electronegativity, improving target binding
(5Z)-Pyrazole-thiazolidinone () Pyrazole ring ~420.5 Anti-inflammatory Dual heterocyclic system broadens target selectivity
(3Z)-Chloro-methoxyphenyl analog () 3-Chloro-4-methoxyphenyl ~480.9 Antimicrobial Chlorine increases steric bulk, altering enzyme inhibition
(3Z)-Cyclohexyl analog () Cyclohexyl group ~467.6 Antifungal Aliphatic substituent modifies metabolic stability

Physicochemical Properties

  • Solubility : The pentyl chain in the target compound offers better aqueous solubility (LogP ~3.2) than bulkier analogs like the heptyl derivative (LogP ~4.5) .
  • Stability : Electron-withdrawing groups (e.g., fluorine in ) improve oxidative stability but may reduce metabolic half-life .

Biological Activity

The compound (3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one is a thiazolidinone derivative with significant biological activity. Thiazolidinones are known for their diverse pharmacological properties, including anticancer, antibacterial, and antiviral activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a thiazolidinone core linked to an indole moiety. The presence of the 2,5-dimethoxyphenyl group enhances its lipophilicity and may contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit notable antiproliferative effects against various cancer cell lines. For instance, compounds similar to the one have shown GI50 values ranging from 1.10 µM to 10.00 µM against A-549 and Panc-1 cancer cell lines. Specifically, compounds with a thiazolidinone backbone displayed potent activity comparable to standard chemotherapeutics like doxorubicin .

Table 1: Antiproliferative Activity of Thiazolidinone Derivatives

CompoundGI50 (µM)Cancer Cell Line
Compound 5j1.10A-549
Compound 5d5.15Panc-1
Compound 3c4.15Various

The mechanisms through which these compounds exert their anticancer effects include:

  • Inhibition of Protein Kinases : Many thiazolidinones inhibit protein tyrosine kinases (PTKs) and topoisomerase II, leading to reduced cell proliferation .
  • Induction of Apoptosis : They promote apoptotic pathways in cancer cells, enhancing cell death .

Antibacterial Activity

Thiazolidinones have also been reported to possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound's structural features may enhance its interaction with bacterial targets.

Table 2: Antibacterial Activity of Thiazolidinones

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 µg/mL
Compound BEscherichia coli16 µg/mL

Antiviral Activity

Thiazolidinone derivatives have been investigated for their antiviral properties as well. Some studies indicate that they can inhibit viral proteases and disrupt viral replication processes in vitro .

Case Studies

Several case studies highlight the efficacy of thiazolidinones in clinical settings:

  • Dengue Virus Protease Inhibition : Thiazolidinone-peptide hybrids were found to inhibit dengue virus protease effectively in cell culture assays .
  • Type III Secretion System Inhibition : Some derivatives were identified as inhibitors of the Type III secretion system in Salmonella enterica, showcasing their potential as novel antibacterial agents targeting virulence factors .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing (3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one?

  • Methodology : The compound is synthesized via a condensation reaction between a 3-formyl-indole-2-carboxylic acid derivative and a thioxo-thiazolidinone precursor. Key steps include:

  • Refluxing in acetic acid with sodium acetate as a base catalyst (2.5–3 hours) .
  • Isolation via precipitation upon cooling, followed by recrystallization from acetic acid .
  • Critical control of the Z-configuration at the 3-position through steric and electronic effects of substituents (e.g., pentyl group) .

Q. How is structural characterization performed to confirm the identity and purity of this compound?

  • Analytical Strategies :

  • X-ray crystallography resolves stereochemistry and molecular packing (e.g., rhodanine derivatives in and demonstrate planar thiazolidinone rings and hydrogen-bonding networks) .
  • NMR spectroscopy (1H, 13C, 2D-COSY) confirms substituent connectivity and Z-configuration via coupling constants and NOE correlations .
  • IR spectroscopy identifies functional groups (C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .

Q. What solubility challenges arise during purification, and how are they addressed?

  • Challenges : The pentyl chain enhances lipophilicity, reducing solubility in polar solvents. The dimethoxyphenyl group may induce π-stacking, complicating crystallization.
  • Solutions :

  • Use acetic acid for recrystallization due to its moderate polarity .
  • Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) for intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize side products (e.g., E/Z isomerization or oxidative byproducts)?

  • Optimization Strategies :

  • Temperature control : Lower reflux temperatures (80–90°C) reduce thermal decomposition .
  • Catalyst screening : Sodium acetate vs. triethylamine for pH-dependent condensation efficiency .
  • Inert atmosphere : Prevents oxidation of thiol groups to disulfides .

Q. What analytical approaches resolve contradictions in spectral data (e.g., unexpected NMR shifts or IR absorptions)?

  • Case Study : Aromatic proton splitting in 1H NMR may suggest rotational isomerism.

  • Resolution : Variable-temperature NMR or DFT calculations to model conformational energy barriers .
  • Unexpected IR bands : Confirm absence of oxidation byproducts (e.g., sulfoxides) via LC-MS .

Q. How do substituents (e.g., 2,5-dimethoxyphenyl, pentyl) influence electronic properties and reactivity?

  • Electronic Effects :

  • The dimethoxyphenyl group donates electron density via methoxy groups, stabilizing the thiazolidinone ring’s electrophilic center .
  • The pentyl chain increases steric bulk, favoring Z-configuration by hindering rotation .
    • Reactivity Impact :
  • Dimethoxy groups enhance susceptibility to demethylation under acidic conditions, requiring controlled reaction pH .

Q. What computational tools predict stereochemical outcomes or non-covalent interactions (e.g., π-stacking) in this compound?

  • Modeling Approaches :

  • DFT calculations (B3LYP/6-31G*) optimize geometry and compare with crystallographic data .
  • Molecular docking evaluates potential binding interactions with biological targets (e.g., enzymes with rhodanine-binding sites) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
(3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one

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